

Technical Guide: (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride - Purity and Appearance

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Compound of Interest

Compound Name:	(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
Cat. No.:	B590970

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of **(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride** (CAS No. 133115-55-6). It includes key specifications, detailed analytical methodologies for quality control, and visual representations of experimental workflows.

Core Compound Specifications

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a chemical intermediate used in various synthetic applications. Its quality is critical for the reliability and reproducibility of downstream processes. The appearance and purity are primary indicators of quality.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	133115-55-6	
Molecular Formula	C ₇ H ₈ ClF ₃ N ₂ O	[1]
Molecular Weight	228.6 g/mol	[2] [3]
Appearance	White to off-white solid/powder	[2] [4]
Purity (Typical)	≥97% - 98%	[1] [2] [3]
Storage Conditions	2-8°C, under inert atmosphere (Nitrogen)	[2]

Analytical Methodologies for Quality Control

To ensure the quality of **(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride**, a series of analytical tests are performed. The following sections detail the experimental protocols for these essential evaluations.

Visual Appearance Assessment

Objective: To qualitatively assess the physical state, color, and presence of foreign particulates.

Protocol:

- Sample Preparation: Place a representative sample of the compound onto a clean, dry watch glass.
- Inspection Environment: Conduct the inspection in a well-lit inspection booth with a non-glare white and black background[\[5\]](#). The light intensity should be in the range of 2000-3750 lux[\[5\]](#).
- Color and Form Assessment: Observe the sample against the white background. The expected appearance is a white to off-white solid or powder[\[2\]](#)[\[4\]](#). Note any discoloration, such as yellow or brown tints.
- Particulate Matter Inspection: Examine the sample against both the black and white backgrounds to detect any foreign particles[\[6\]](#). Agitate the sample gently to look for any non-uniform matter.

- Acceptance Criteria: The sample must be a homogenous solid, free from foreign particles and significant discoloration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and identify any related impurities. Due to the polar nature of hydrazine compounds, a pre-column derivatization step is often employed to improve chromatographic retention and detection^{[7][8][9]}.

Protocol:

- Derivatization Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as 2-Hydroxy-1-Naphthaldehyde, in a diluent like dimethyl sulfoxide (DMSO)^[9].
- Standard Solution Preparation: Accurately weigh a reference standard of **(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride** and dissolve it in the diluent. Add the derivatization reagent, mix, and allow the reaction to complete (e.g., by heating in a water bath) to form the hydrazone derivative^[8].
- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile)^[7].
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to the maximum absorbance wavelength of the hydrazone derivative (e.g., 406 nm)^[9].
 - Injection Volume: 10 μ L.

- Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the analyte in the sample to that of the standard, often using an area percent normalization method.

Purity Assay by Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the compound using a certified internal standard. qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself[4][10][11].

Protocol:

- Internal Standard Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride** sample.
 - Accurately weigh a similar amount of the chosen internal standard.
 - Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full signal relaxation and accurate quantification.
- Data Processing and Calculation:
 - Process the spectrum (Fourier transform, phase, and baseline correction).
 - Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

- Calculate the purity (P) in % w/w using the following formula: $P = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (\text{MW}_{\text{analyte}} / \text{MW}_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$ Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

Water Content by Karl Fischer Titration

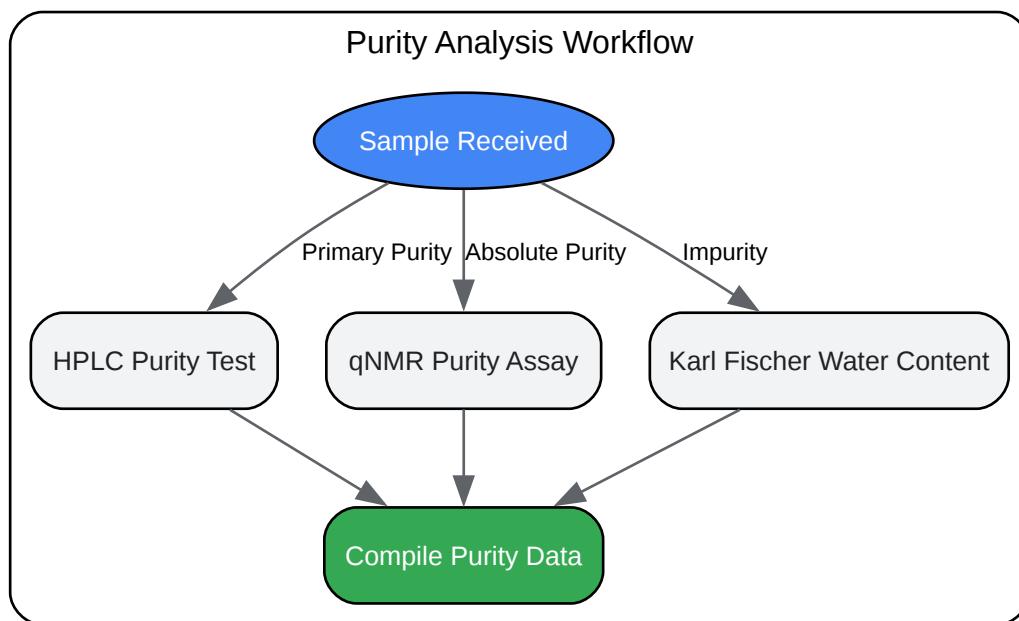
Objective: To determine the water content, which is a common impurity in solid reagents.

Protocol:

- Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%)[12][13].
- Reagent and Solvent: Use appropriate Karl Fischer reagents (e.g., one-component reagents containing iodine, sulfur dioxide, and a base in an alcohol solvent)[1]. The sample should be dissolved in a suitable anhydrous solvent like methanol[12].
- Titration:
 - Accurately weigh a sample of the compound and add it to the titration cell.
 - The instrument automatically titrates the sample with the Karl Fischer reagent until all the water has reacted. The endpoint is detected potentiometrically[2].
- Calculation: The instrument's software calculates the water content, typically expressed as a weight/weight percentage.

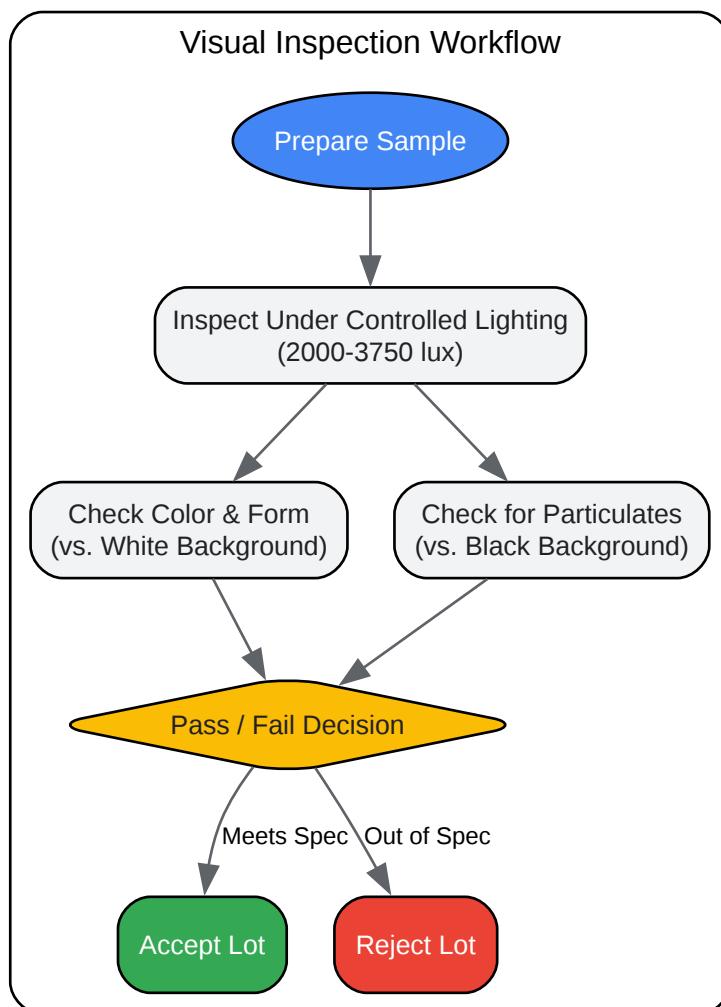
Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.



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Caption: General workflow for determining the chemical purity.



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Caption: Workflow for the visual appearance assessment.

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